![molecular formula C4H8N2O5 B14691131 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine CAS No. 23778-50-9](/img/structure/B14691131.png)
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,8,9-Pentaoxabicyclo[421]nonane-3,4-diamine is a chemical compound with the molecular formula C4H8N2O5 It is known for its unique bicyclic structure, which includes multiple oxygen atoms and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5,5,6-Pentamethyl-4,7,9-trioxabicyclo[4.2.1]nonane
- 2,5-Dimethylidenebicyclo[4.2.1]nonane
Uniqueness
Compared to similar compounds, 2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine stands out due to its multiple oxygen atoms and amine groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
Propiedades
Número CAS |
23778-50-9 |
|---|---|
Fórmula molecular |
C4H8N2O5 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
2,5,7,8,9-pentaoxabicyclo[4.2.1]nonane-3,4-diamine |
InChI |
InChI=1S/C4H8N2O5/c5-1-2(6)8-4-9-3(7-1)10-11-4/h1-4H,5-6H2 |
Clave InChI |
CYHBYHCHGYPYPC-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OC2OC(O1)OO2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
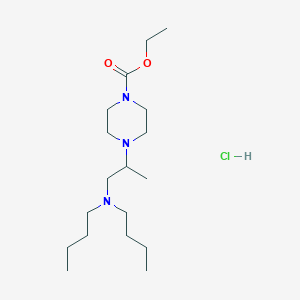
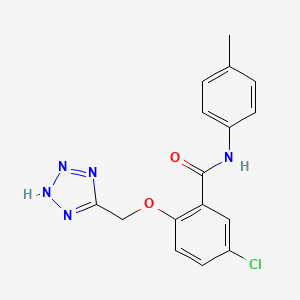

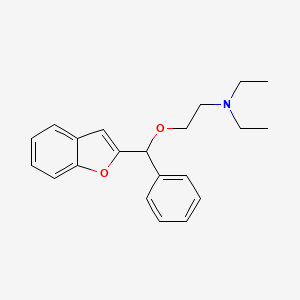
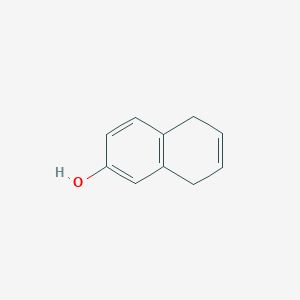
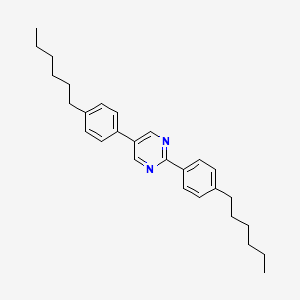
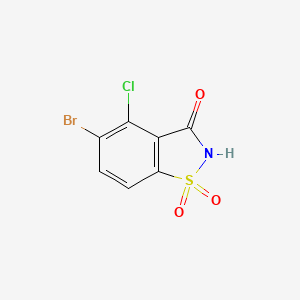
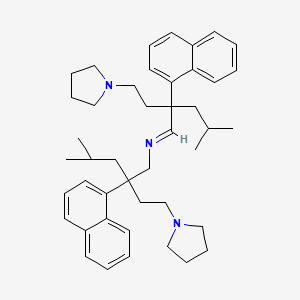
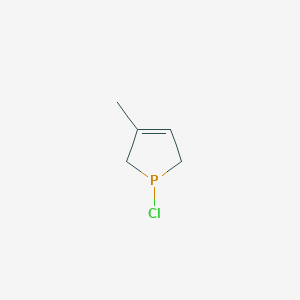


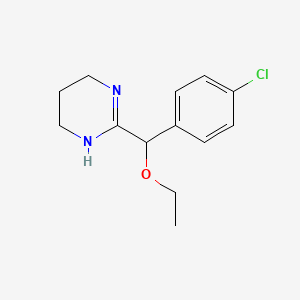
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
